molecular formula C24H29FN4O B11373112 4-fluoro-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide

4-fluoro-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide

Cat. No.: B11373112
M. Wt: 408.5 g/mol
InChI Key: ZJVPNBVUMYYNLU-UHFFFAOYSA-N
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Description

4-FLUORO-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its diverse biological activities, and a fluorine atom, which often enhances the biological activity and stability of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidine Moiety: This is usually done through nucleophilic substitution reactions, where the piperidine derivative is introduced to the benzodiazole core.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzodiazole core or the amide group using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-FLUORO-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as SHP2, by binding to their active sites . This inhibition can lead to downstream effects on cellular pathways, potentially resulting in therapeutic benefits like antitumor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-FLUORO-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE apart is its unique combination of a benzodiazole core with a fluorine atom and a piperidine moiety. This structure confers specific biological activities and stability that are not commonly found in other similar compounds.

Properties

Molecular Formula

C24H29FN4O

Molecular Weight

408.5 g/mol

IUPAC Name

4-fluoro-N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H29FN4O/c1-16(2)29-22-9-8-20(26-24(30)18-4-6-19(25)7-5-18)14-21(22)27-23(29)15-28-12-10-17(3)11-13-28/h4-9,14,16-17H,10-13,15H2,1-3H3,(H,26,30)

InChI Key

ZJVPNBVUMYYNLU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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